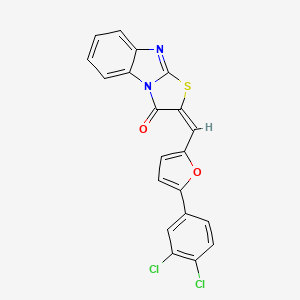
2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” is a complex organic compound that belongs to the class of thiazolobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and benzimidazoles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, targeting specific diseases or conditions based on its biological activity.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazolobenzimidazoles with different substituents. Examples include:
- “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one”
- "5-((5-(3,4-DI-CL-PH)-2-FURYL)METHYLENE)3-ISOBUTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE"
Uniqueness
The uniqueness of “this compound” lies in its specific structure and the presence of unique functional groups. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H10Cl2N2O2S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H10Cl2N2O2S/c21-13-7-5-11(9-14(13)22)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10+ |
InChI Key |
WTFFRDJLKHXGNU-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















